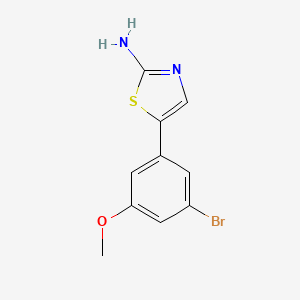
3-Amino-2,4-dimethylpentane-2,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2,4-dimethylpentane-2,4-diol is an organic compound with the molecular formula C7H17NO2 It is a primary aliphatic amine with two hydroxyl groups attached to the second and fourth carbon atoms of the pentane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4-dimethylpentane-2,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylpentane, which is subjected to nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxylation: The final step involves the introduction of hydroxyl groups at the second and fourth positions. This can be achieved through a hydroxylation reaction using reagents like osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Amino-2,4-dimethylpentane-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and H2O2.
Reduction: H2 with Pd/C, LiAlH4.
Substitution: SOCl2, PCl5.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Chlorides or other substituted derivatives.
科学研究应用
3-Amino-2,4-dimethylpentane-2,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Amino-2,4-dimethylpentane-2,4-diol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,4-Dimethylpentan-3-amine: A primary aliphatic amine with similar structural features but lacking hydroxyl groups.
3-Amino-2,4-dimethylpentane: Similar structure but without hydroxyl groups.
2,4-Dimethylpentane-2,4-diol: Contains hydroxyl groups but lacks the amino group.
属性
分子式 |
C7H17NO2 |
|---|---|
分子量 |
147.22 g/mol |
IUPAC 名称 |
3-amino-2,4-dimethylpentane-2,4-diol |
InChI |
InChI=1S/C7H17NO2/c1-6(2,9)5(8)7(3,4)10/h5,9-10H,8H2,1-4H3 |
InChI 键 |
CTDGEOFUDXRPFI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(C(C)(C)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


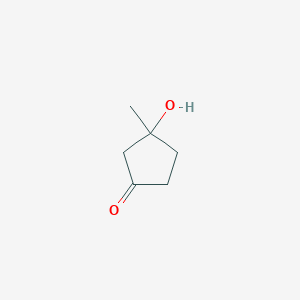

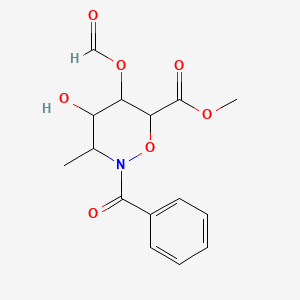
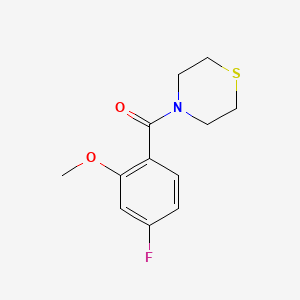
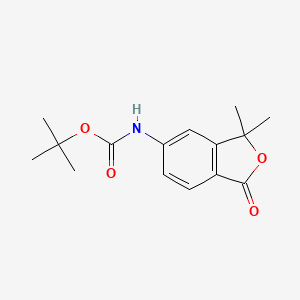


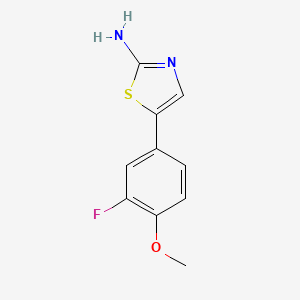

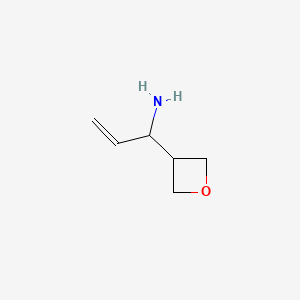
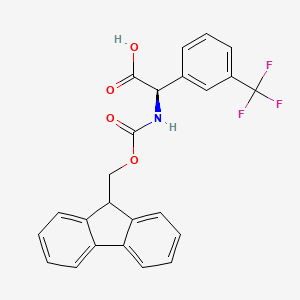

![methyl (3S,6S,9aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B14020679.png)
